Ethyl 3,3,3-trifluoro-2-[(2-furylmethyl)amino]-2-[(4-methoxybenzoyl)amino]propanoate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions . The reaction conditions often include the use of chiral catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring and methoxyphenyl group may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A related compound used in similar synthetic applications.
Ethyl 3-(furan-2-yl)propionate: Another compound with a furan ring, used as a flavoring agent in the food industry.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is unique due to its combination of a trifluoromethyl group, a furan ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H19F3N2O5 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(furan-2-ylmethylamino)-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H19F3N2O5/c1-3-27-16(25)17(18(19,20)21,22-11-14-5-4-10-28-14)23-15(24)12-6-8-13(26-2)9-7-12/h4-10,22H,3,11H2,1-2H3,(H,23,24) |
InChI Key |
ONWYKRGEPTYZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCC1=CC=CO1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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